molecular formula C25H27ClN4O2 B12162510 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B12162510
M. Wt: 451.0 g/mol
InChI Key: UTJVIOCTJDJTKN-UHFFFAOYSA-N
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Description

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-benzylpiperidine, which is then reacted with various reagents to introduce the pyridazine ring and the chlorobenzyl group. Common reagents used in these reactions include acetic anhydride, chlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
  • 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
  • 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-bromobenzyl)acetamide

Uniqueness

What sets 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27ClN4O2

Molecular Weight

451.0 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H27ClN4O2/c26-22-8-6-21(7-9-22)17-27-24(31)18-30-25(32)11-10-23(28-30)29-14-12-20(13-15-29)16-19-4-2-1-3-5-19/h1-11,20H,12-18H2,(H,27,31)

InChI Key

UTJVIOCTJDJTKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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